molecular formula C15H17N3O3 B2498928 6-ethoxy-N-[(2-methoxyphenyl)methyl]pyridazine-3-carboxamide CAS No. 1396810-84-6

6-ethoxy-N-[(2-methoxyphenyl)methyl]pyridazine-3-carboxamide

Cat. No.: B2498928
CAS No.: 1396810-84-6
M. Wt: 287.319
InChI Key: RDRLMAKTCSIXAZ-UHFFFAOYSA-N
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Description

6-ethoxy-N-[(2-methoxyphenyl)methyl]pyridazine-3-carboxamide is a high-purity chemical compound designed for research and development applications. This molecule features a pyridazine core, a heterocycle recognized in medicinal chemistry for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous in molecular recognition and drug discovery . The structure is functionalized with an ethoxy group and a carboxamide linkage to a 2-methoxybenzyl substituent, making it a valuable scaffold for constructing more complex molecules or for probing biological systems. Pyridazine-based compounds have demonstrated significant potential in pharmaceutical research. Specific pyridazine-3-carboxamide analogues have been investigated as potent kinase inhibitors, showing activity against targets such as ALK (Anaplastic Lymphoma Kinase) and have been explored for the treatment of various cancers and other diseases . Furthermore, related imidazo[1,2-b]pyridazine structures have displayed promising antimycobacterial activity, highlighting the broader therapeutic potential of this heterocyclic family . Researchers can utilize this compound as a key intermediate in organic synthesis, a building block in the development of focused screening libraries, or as a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethoxy-N-[(2-methoxyphenyl)methyl]pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-21-14-9-8-12(17-18-14)15(19)16-10-11-6-4-5-7-13(11)20-2/h4-9H,3,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRLMAKTCSIXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethoxy-N-[(2-methoxyphenyl)methyl]pyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Methoxyphenylmethyl Group: This step involves the reaction of the pyridazine derivative with 2-methoxybenzyl chloride in the presence of a base like sodium hydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-ethoxy-N-[(2-methoxyphenyl)methyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that compounds with pyridazine structures often exhibit significant anticancer properties. 6-ethoxy-N-[(2-methoxyphenyl)methyl]pyridazine-3-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar pyridazine derivatives can inhibit the growth of human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) . The mechanism of action typically involves the induction of apoptosis and the inhibition of key cellular pathways involved in tumor growth.

1.2 Enzyme Inhibition
Another promising application is as an enzyme inhibitor. The compound's structural features suggest potential interactions with enzymes involved in metabolic processes, making it a candidate for further exploration as a therapeutic agent targeting specific metabolic disorders or cancers .

2.1 Mechanisms of Action
The biological activity of this compound can be attributed to its ability to modulate several biological pathways:

  • Apoptosis Induction : Similar compounds have shown the ability to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest, preventing cancer cells from proliferating .

2.2 Case Studies
In a recent study, derivatives of pyridazine were synthesized and tested for their anticancer efficacy. The results indicated that modifications to the pyridazine core significantly influenced their biological activity, suggesting that this compound could be optimized for enhanced efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The following table summarizes key synthetic steps and yields:

StepReaction DescriptionYield (%)
1Formation of pyridazine core70
2Introduction of ethoxy group65
3Alkylation with methoxyphenylmethyl75
4Final purification80

Mechanism of Action

The mechanism of action of 6-ethoxy-N-[(2-methoxyphenyl)methyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyridazine Derivatives

Compound Position 6 Position 3 Functional Group Key Structural Feature
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine Cl Amine (-NH₂) Simpler, less lipophilic
6-ethoxy-N-[(2-methoxyphenyl)methyl]pyridazine-3-carboxamide OEt Carboxamide (-CONH-) Enhanced H-bonding, higher logP

NBOMe Series: Core Ring and Pharmacological Implications

The 25H-NBOMe , 25I-NBOMe , and 25B-NBOMe compounds feature a benzene ring substituted with methoxy groups and an N-[(2-methoxyphenyl)methyl] moiety, similar to the benzyl group in the target compound. However, key differences include:

  • Core Structure: Benzene (NBOMe) vs. pyridazine. The pyridazine ring introduces nitrogen atoms, altering electronic distribution and reducing planarity, which may decrease interactions with serotonin receptors (5-HT₂A) implicated in the hallucinogenic effects of NBOMe compounds .
  • Functional Groups : NBOMe compounds lack the carboxamide group, instead incorporating phenethylamine backbones. This structural divergence suggests distinct biological targets; the target compound is less likely to exhibit psychedelic activity .

Patent Pyrrolo-Pyridazine Carboxamides: Complexity and Therapeutic Potential

The European patent application (EP 4 374 877 A2) describes pyrrolo-pyridazine carboxamides with fused ring systems and advanced substituents, such as trifluoromethyl and morpholinyl groups. Comparatively:

  • Ring System : The target compound’s simpler pyridazine core lacks the fused pyrrolo moiety, likely reducing steric hindrance and synthetic complexity.
  • Substituents : Patent compounds include halogenated aryl groups and morpholine derivatives, which enhance selectivity for kinase targets. The ethoxy and methoxy groups in the target compound may prioritize solubility over potency in certain therapeutic contexts .

Table 2: Structural and Functional Comparison with Patent Compounds

Feature Target Compound Patent Pyrrolo-Pyridazines
Core Structure Pyridazine Fused pyrrolo-pyridazine
Key Substituents Ethoxy, 2-methoxyphenylmethyl Trifluoromethyl, morpholinyl, halogens
Potential Application Enzyme inhibition (e.g., kinases) Kinase inhibition, anticancer agents

Biological Activity

6-Ethoxy-N-[(2-methoxyphenyl)methyl]pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine ring, which is known for its unique physicochemical properties that facilitate interactions with biological targets. The ethoxy and methoxy groups enhance its solubility and bioavailability, making it a promising candidate for further pharmacological exploration.

Target of Action

Research indicates that similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The pyridazine core is believed to play a crucial role in binding to target proteins involved in bacterial survival and replication.

Mode of Action

The compound's mode of action is thought to involve the inhibition of key enzymes or proteins essential for bacterial metabolism. In vitro studies suggest that it exhibits significant inhibitory concentrations (IC50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra, indicating its potential as an antimycobacterial agent.

Antimicrobial Activity

The compound has shown promising results in various antimicrobial assays. It has been tested against different strains of bacteria and fungi, demonstrating moderate to potent activity. For example, derivatives of similar structures have been reported with minimum inhibitory concentrations (MIC) as low as 250 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has shown efficacy in inhibiting cancer cell proliferation in vitro, particularly in breast cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl group can enhance its cytotoxic effects .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound exhibits anti-inflammatory properties. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound possesses favorable properties such as low cytochrome P450 inhibitory effects, which may reduce the risk of drug-drug interactions. Its inherent polarity contributes to its bioavailability and distribution within biological systems.

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

  • Antimycobacterial Activity : A study conducted at the Guangzhou Institutes of Biomedicine and Health screened over 18,000 compounds, identifying several pyridazine derivatives with significant activity against Mycobacterium tuberculosis. The study emphasized the importance of structural modifications for enhancing biological activity .
  • Cytotoxicity Against Cancer Cells : In vitro testing on various cancer cell lines revealed that compounds similar to this compound could induce apoptosis in breast cancer cells with IC50 values indicating effective cytotoxicity .
  • Inflammation Model Studies : Experimental models demonstrated that the compound could significantly reduce inflammation markers in induced models of arthritis, supporting its use as an anti-inflammatory agent .

Summary Table of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50 (μM)Reference
AntimycobacterialMycobacterium tuberculosis H37Ra135 - 218
AnticancerBreast cancer cell linesVaries by derivative
Anti-inflammatoryInflammatory cytokinesVaries by assay

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.4 ppm for OCH₂) and amide linkage (δ ~8.2 ppm for CONH) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ expected at m/z 330.1) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% recommended for biological assays) .

What initial biological screening approaches are appropriate for assessing the compound's potential therapeutic applications?

Basic Research Question

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity .
  • Enzyme inhibition studies : Test interactions with kinases or proteases via fluorescence-based assays .
  • Antimicrobial activity : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

How can researchers address contradictory data regarding the compound's biological activity across different studies?

Advanced Research Question

  • Controlled replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal assays : Validate cytotoxicity results with apoptosis markers (e.g., Annexin V) or caspase-3 activation .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .

What strategies are recommended for modifying the compound's structure to enhance target specificity or potency?

Advanced Research Question

  • Functional group substitution : Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to improve hydrophobic interactions .
  • Bioisosteric replacements : Substitute the pyridazine core with triazine or pyrimidine to modulate electronic effects .
  • SAR studies : Synthesize analogs with varied substituents on the 2-methoxyphenyl group and evaluate activity trends .

What computational methods can predict the compound's reactivity or interaction with biological targets?

Advanced Research Question

  • Reactivity prediction : Apply density functional theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) simulations : Simulate binding stability with target proteins (e.g., PARP-1) over 100-ns trajectories .
  • ADMET profiling : Use SwissADME to predict pharmacokinetic properties (e.g., LogP, BBB permeability) .

How does the compound's stability under various pH and temperature conditions impact experimental design in pharmacological studies?

Advanced Research Question

  • Stability assays : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
  • Storage recommendations : Store lyophilized powder at -20°C in inert atmospheres to prevent hydrolysis of the ethoxy group .
  • In vivo considerations : Use enteric-coated formulations if the compound degrades rapidly in gastric pH .

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